15-methyl-15R-PGF2alpha
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPYFALUEJCK-KKIXJVLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35864-81-4 | |
| Record name | 15-Epicarboprost | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035864814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-EPICARBOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0LQC3LV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis Methodologies and Structural Modifications for Research
Advanced Approaches in the Stereo-controlled Synthesis of Prostaglandin (B15479496) F2α and its Analogs
The complex stereochemistry of PGF2α and its analogs necessitates sophisticated synthetic strategies to ensure the correct three-dimensional arrangement of atoms, which is critical for their biological function. nih.gov
A cornerstone of prostaglandin synthesis is the use of lactone intermediates, which provide a rigid framework for the stereocontrolled introduction of the requisite side chains. mdpi.comnih.gov The Corey synthesis, a landmark in this field, employs a bicyclic γ-lactone, famously known as the Corey lactone, to establish the stereocenters of the cyclopentane (B165970) core. mdpi.comnih.govlew.ro This method involves a series of reactions, including a key step where a δ-lactone is transformed into a γ-lactone, to construct the prostaglandin skeleton. lew.roresearchgate.net The transformation of a δ-lactone alcohol or its derivatives into a γ-lactone alcohol is a critical step in the Corey total stereocontrolled synthesis of prostaglandins (B1171923). lew.ro These lactone-based strategies are versatile and have been adapted for the synthesis of a wide array of prostaglandin analogs. mdpi.comdntb.gov.ua
Organocatalysis has emerged as a powerful and environmentally friendly approach for the asymmetric synthesis of prostaglandin precursors. researchgate.netunibo.it Proline-catalyzed aldol (B89426) reactions, for instance, have been instrumental in creating key bicyclic intermediates with high enantiomeric excess. thieme-connect.comu-tokyo.ac.jpthieme-connect.com This methodology allows for the efficient construction of the cyclopentane framework of prostaglandins in fewer steps compared to some traditional methods. researchgate.netthieme-connect.com Although the yields of some key organocatalytic steps can be modest, the high stereoselectivity and the use of inexpensive catalysts make it an attractive strategy. unibo.itthieme-connect.comthieme-connect.com Researchers have successfully applied organocatalytic reactions to synthesize various prostaglandins, highlighting the broad utility of this approach. oup.com
Achieving enantiomeric purity is paramount in prostaglandin synthesis, and resolution techniques are often employed to separate racemic mixtures of key intermediates. mdpi.com Chemical resolution involves the use of a chiral resolving agent to form diastereomers that can be separated by physical means, such as crystallization. mdpi.com
Enzymatic resolution offers a highly selective and efficient alternative. mdpi.comresearchgate.net Enzymes, like lipases, can differentiate between enantiomers, selectively catalyzing a reaction on one while leaving the other untouched. nih.gov This "chemoenzymatic" approach has been successfully used in the synthesis of various prostaglandin analogs, including those for glaucoma treatment like Latanoprost (B1674536) and Bimatoprost. nih.govresearchgate.net The combination of chemical synthesis and enzymatic reactions provides a powerful toolkit for accessing optically pure building blocks for complex prostaglandin analogs. nih.gov
Targeted Structural Modifications of the 15-methyl-15R-PGF2alpha Scaffold and their Research Implications
Modifying the chemical structure of 15-methyl-15R-PGF2α allows researchers to investigate how specific changes influence the molecule's properties and interactions in biological systems.
Esterification of the carboxylic acid at the C1 position is a common strategy to create prodrugs of prostaglandin analogs. nih.gov The resulting methyl ester of PGF2α, for example, is more lipid-soluble than its free acid form. chemicalbook.com This increased lipophilicity enhances its penetration through biological membranes, such as the cornea. nih.gov In ocular research models, topically applied PGF2α methyl ester leads to significantly higher concentrations of the active PGF2α moiety in the aqueous humor compared to the application of the free acid. nih.gov This is because the ester is efficiently hydrolyzed back to the active free acid by enzymes within the eye. nih.gov This prodrug approach has been shown to increase the ocular hypotensive potency of PGF2α analogs. nih.gov
Interactive Table: Impact of C1-Methyl Esterification on PGF2α Pharmacokinetics in Ocular Models
| Property | PGF2α (Free Acid) | PGF2α Methyl Ester |
| Corneal Penetration | Low | High nih.gov |
| Aqueous Humor Concentration | Lower | 22-fold higher than free acid nih.gov |
| Form in Aqueous Humor | PGF2α | PGF2α (after de-esterification) nih.gov |
| Ocular Hypotensive Potency | Lower | Increased nih.gov |
Modifications at other positions on the prostaglandin scaffold, such as the C16 position, are explored to alter metabolic stability and biological activity. For instance, introducing a methyl group at C15, as in Carboprost (B24374) (15-methyl-PGF2α), creates a metabolically stable analog of PGF2α. medchemexpress.com Similarly, introducing an amino group at the C16 position of PGF2α methyl ester can influence the compound's pharmacokinetic properties and receptor affinity. ontosight.ai The addition of substituents like fluorine can also be used to block metabolic degradation, potentially leading to a longer duration of action. semanticscholar.org These structural modifications are crucial for developing analogs with optimized properties for research and potential therapeutic applications. researchgate.net
Synthesis of Lactone Derivatives as Prostaglandin Analogs for Research
The synthesis of lactone derivatives of prostaglandins, including analogs of 15-methyl-PGF2alpha, is a key area of research for creating more stable and potent compounds. These lactones are cyclic esters formed by intramolecular esterification. The primary forms investigated are macrolactones such as 1,9-lactones and 1,15-lactones.
A foundational method for synthesizing these lactones is the Corey-Nicolaou macrolactonization. This procedure involves activating the carboxylic acid at the C1 position with a reagent like 2,2'-dipyridyl disulfide and triphenylphosphine. This activation facilitates a nucleophilic attack from a hydroxyl group on the prostaglandin scaffold, leading to the formation of a large lactone ring. For instance, to create a 1,15-lactone, the hydroxyl group at C15 attacks the activated C1 carboxyl group. To direct the reaction to the desired hydroxyl group, other hydroxyls, such as those at C9 and C11, are typically protected using groups like tetrahydropyranyl (THP) ethers.
The general synthetic pathway to a (15S)-15-methyl-prostaglandin F2-alpha 1,9-lactone starts with prostaglandin F2-alpha. The process involves a methylation step at the C-15 hydroxyl group, followed by cyclization to form the lactone ring, and finally, purification to isolate the specific stereoisomer. From 15-methyl-PGF2α, both 1,9-lactones can be synthesized. nih.gov
The synthesis of these lactone analogs is of significant interest as it can enhance the metabolic stability of the parent prostaglandin. For example, the introduction of a methyl group at the C15 position, as in 15-methyl-PGF2alpha, protects the compound from rapid degradation by the enzyme 15-hydroxyprostaglandin dehydrogenase (PGDH).
Table 1: Synthesis of Prostaglandin Lactone Derivatives
| Derivative | Starting Material | Key Synthesis Steps | Reference |
|---|
| 1,15-Lactone Intermediate | 15(R)-15-methyl Prostaglandin F2α methyl ester | 1. Protection of 9-OH and 11-OH groups (e.g., with THP ethers). 2. Activation of C1 carboxylic acid (e.g., with 2,2′-dipyridyl disulfide and triphenylphosphine). 3. Intramolecular nucleophilic attack by the 15-OH group. | | | (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone | Prostaglandin F2-alpha | 1. Methylation of the C-15 hydroxyl group. 2. Cyclization to form the 1,9-lactone. 3. Purification. | | | 1,9-Lactones | 15-methyl-PGF2α | Specific reaction conditions lead to the formation of the 1,9-lactone. | nih.gov |
Epimerization and Isomerization Pathways of 15-methyl-PGF2alpha Analogs under Experimental Conditions
The stereochemistry at the C15 position is a critical determinant of the biological activity of prostaglandin analogs. The 15(R) and 15(S) epimers of 15-methyl-PGF2alpha can be interconverted under certain experimental conditions.
Research has shown that each 15-epimer of 15-methyl-PGF2α methyl ester can be readily and cleanly epimerized. researchgate.netresearchgate.net Treatment with acetic acid at a temperature of 40°C leads to an equilibrium mixture containing both the (15R) and (15S) epimers. researchgate.netresearchgate.net This acid-catalyzed epimerization is a significant transformation pathway.
The 15(R)-15-methyl PGF2alpha analog is considered a prodrug. ebiohippo.com It is metabolically stable and can be activated through acid-catalyzed epimerization, for example by gastric acid, which converts the inactive 15(R)-isomer into its biologically active 15(S) counterpart. ebiohippo.com
Under acidified aqueous conditions, such as in a solution of 1,2-dimethoxyethane, the methyl ester of 15-methyl-PGF2alpha undergoes epimerization into its corresponding 15(S) derivative. researchgate.net This environment can also lead to other reactions like solvolysis and dehydration. researchgate.net The propensity of the 15(R) analog to isomerize to the 15(S) form in vivo is thought to be the primary reason for its biological activity. researchgate.net
Table 2: Epimerization and Isomerization of 15-methyl-PGF2alpha Analogs
| Analog | Experimental Conditions | Outcome | Reference |
|---|---|---|---|
| 15-methyl-PGF2α methyl ester (both 15R and 15S epimers) | Acetic acid at 40°C | An equal mixture of both (15R) and (15S) epimers is formed. | researchgate.netresearchgate.net |
| 15(R)-15-methyl PGF2alpha | Acid-catalyzed conditions (e.g., gastric acid) | Conversion of the 15(R)-isomer (prodrug) to the active 15(S)-isomer. | ebiohippo.com |
| Methyl 15(R)-15-methyl-PGF2α | Acidified aqueous 1,2-dimethoxyethane | Epimerization to the corresponding 15(S) derivative. | researchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Prostaglandin F2-alpha (PGF2α) |
| (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone |
| 15-methyl-PGF2α methyl ester |
| 1,2-dimethoxyethane |
| Acetic acid |
| 2,2'-dipyridyl disulfide |
| Triphenylphosphine |
Receptor Pharmacology and Ligand Binding Studies
Prostanoid Receptor Subtypes and Their Coupling Mechanisms Relevant to PGF2alpha Analogs
Prostanoids exert their diverse physiological effects by binding to a family of eight distinct G protein-coupled receptors (GPCRs). These include receptors for prostaglandin (B15479496) D2 (DP), prostaglandin E2 (EP1-4), prostaglandin F2α (FP), prostacyclin (IP), and thromboxane (B8750289) A2 (TP). nih.gov Each receptor subtype is coupled to specific intracellular signaling pathways, dictating the cellular response upon ligand binding. brieflands.com For PGF2α analogs, the primary target is the FP receptor, although cross-reactivity with other receptors can occur. nih.gov
The Prostaglandin F2α receptor, or FP receptor, is the specific GPCR that mediates the biological actions of PGF2α and its analogs. physiology.org Structurally, it is a rhodopsin-type receptor with seven transmembrane domains. physiology.org Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein, Gq. psu.edunih.gov
This coupling initiates a well-defined signaling cascade. nih.gov The activated Gq protein stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). psu.edu IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.gov The subsequent rise in intracellular calcium concentration is a key event that drives many of the physiological responses associated with FP receptor activation. psu.edu Cryo-electron microscopy studies have provided detailed structural insights into the precise interactions between the FP receptor, its ligands, and the Gq protein, revealing the molecular basis for receptor activation and signal transduction. rcsb.orgnih.gov
The Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells, commonly known as CRTH2 or DP2, is another prostanoid receptor. However, its primary endogenous ligand is prostaglandin D2 (PGD2), not PGF2α. nih.govresearchgate.net The CRTH2/DP2 receptor is more closely related in structure to chemoattractant receptors than to other prostanoid receptors like FP. nih.gov It couples to a Gi-type G protein, and its activation leads to the inhibition of adenylyl cyclase and an increase in intracellular calcium, mediating chemotactic responses in cells like T-helper 2 cells, eosinophils, and basophils. researchgate.net
Studies on ligand selectivity show that the CRTH2/DP2 receptor is highly specific for PGD2 and its metabolites or synthetic analogs. researchgate.net While some prostanoid analogs show cross-reactivity between receptor subtypes, PGF2α and its analogs, including 15-methyl-PGF2α, are not significant ligands for the CRTH2/DP2 receptor. The structural requirements for binding and activation differ significantly between the FP and CRTH2/DP2 receptors. nih.govresearchgate.net For instance, research has shown that 15R-methyl-PGD2 is a potent and selective agonist for the CRTH2/DP2 receptor, underscoring the importance of the PGD ring structure for interaction with this receptor subtype. researchgate.net
Ligand-Binding Affinities and Selectivity of 15-methyl-15R-PGF2alpha and Related Analogs
The affinity and selectivity with which a ligand binds to its receptor are fundamental determinants of its pharmacological profile. Extensive research has been conducted to quantify the binding of PGF2α analogs to the FP receptor and to understand how stereochemistry influences this interaction.
The FP receptor can be activated by several endogenous prostanoids, though it shows the highest affinity for its cognate ligand, PGF2α. Studies have demonstrated that other prostanoids, such as PGE2 and PGD2, can also bind to the FP receptor, but with lower affinities. For example, PGE2 typically binds to the FP receptor with an affinity that is 10 to 30 times lower than that of PGF2α. nih.gov This cross-reactivity is a common feature among prostanoid receptors. nih.gov Synthetic analogs are often designed to have enhanced selectivity for a specific receptor to minimize off-target effects. For example, the synthetic FP agonist latanoprost (B1674536) acid is significantly more selective for the FP receptor than PGF2α, with less spillover activity on EP1 and TP receptors. arvojournals.org
The following table presents comparative binding affinity (Ki) data for various prostanoids at the cloned human FP receptor, illustrating the relative selectivity.
| Compound | Binding Affinity (Ki) at human FP Receptor (nM) |
|---|---|
| PGF2α | 5.1 |
| PGE2 | 38 |
| PGD2 | 49 |
| Iloprost | 320 |
| 17-phenyl-PGE2 | 124 |
Data sourced from Narumiya et al. (1999) as cited in a comprehensive review. nih.gov The Ki value is the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand.
The stereochemistry at the C-15 position of the prostaglandin molecule is a critical determinant of biological activity at the FP receptor. The natural configuration is 15S, and this is essential for high-affinity binding and potent agonism. nih.gov
The compound 15-methyl-15R-PGF2α is the 15R-epimer of the potent, metabolically stable PGF2α analog, 15(S)-15-methyl-PGF2α (carboprost). Studies have consistently shown that the 15R isomer is essentially inactive at the FP receptor. It is considered a prodrug, as it can undergo acid-catalyzed epimerization to the active 15S form. The 15S isomer, carboprost (B24374), is a potent FP receptor agonist. nih.gov This stereoselectivity highlights the precise structural fit required within the FP receptor's binding pocket for activation. nih.gov
Interestingly, this stereochemical preference is receptor-specific. For the CRTH2/DP2 receptor, the opposite is true for methylated PGD2 analogs; 15R-methyl-PGD2 is approximately 75 times more potent as a CRTH2/DP2 agonist than its 15S counterpart. researchgate.net
| Compound | Configuration at C-15 | Activity at FP Receptor |
|---|---|---|
| 15-methyl-PGF2α | 15S (Carboprost) | Potent Agonist |
| 15-methyl-PGF2α | 15R | Inactive / Prodrug |
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-activity relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. For PGF2α analogs, SAR has revealed several key structural features that govern their interaction with the FP receptor.
C-15 Hydroxyl and Methyl Group: The hydroxyl group at C-15 is crucial for activity. As noted, the 15S configuration is required for potent FP receptor agonism. nih.gov The addition of a methyl group at the C-15 position, as seen in carboprost (15S-methyl-PGF2α), protects the adjacent hydroxyl group from metabolic oxidation by 15-hydroxyprostaglandin dehydrogenase. This modification significantly increases the compound's biological half-life and duration of action compared to the natural PGF2α.
Prostaglandin Ring Structure: The core five-membered ring and its substituents are critical. The hydroxyl groups at C-9 and C-11 are essential for high-affinity binding to the FP receptor. For instance, converting the 9α-hydroxyl group to a ketone (as in PGE or PGD analogs) significantly reduces binding affinity at the FP receptor. researchgate.net
Alpha (α) and Omega (ω) Chains: The α-chain, which contains the terminal carboxylic acid group, fits into a hydrophilic pocket of the receptor and its interactions are considered vital for achieving high potency. nih.gov Modifications to the ω-chain have been a major focus for developing selective FP receptor agonists. Replacing part of the aliphatic ω-chain with a phenyl ring, as in latanoprost, can significantly enhance the selectivity and therapeutic index of the compound by reducing activity at other prostanoid receptors like EP1 and TP. arvojournals.orgnih.gov
Impact of ω-Chain Length and Terminal Ring Structures on Receptor Interaction Profiles
The length and constitution of the ω-chain (the lower side-chain) of PGF2α analogues are critical determinants of their receptor binding and biological activity. Research into structure-activity relationships has shown that introducing aromatic ring structures at the end of the ω-chain can significantly enhance the pharmacological profile.
A key breakthrough in this area was the development of 17-phenyl-18,19,20-trinor-PGF2α isopropyl ester. arvojournals.org This compound demonstrated that it was possible to separate the desired pharmacological effects from undesirable side effects by modifying the ω-chain. arvojournals.org Further studies indicated that the presence of a ring structure on the ω-chain is of great importance for reducing certain side effects associated with PGF2α. arvojournals.org The insertion of cyclic substituents in the omega chain has been found to increase binding to the prostaglandin F (FP) receptor. nih.gov
Several phenyl-substituted PGF2α analogs have been shown to exhibit receptor-binding potency that is equal to or greater than that of the native PGF2α. nih.gov For instance, the saturation of the 13,14-trans double bond in 17-phenyl-18,19,20-trinor-PGF2α-IE was found to further improve the receptor profile and enhance chemical stability, leading to the development of latanoprost. arvojournals.org The acid form of latanoprost is a much more selective FP prostanoid receptor agonist than PGF2α. arvojournals.org
The following table summarizes the effects of various ω-chain modifications on the pharmacological activity of PGF2α analogues in the feline eye, demonstrating the impact of ω-chain length and terminal ring structures.
Table 1: Influence of ω-Chain Length on Pharmacologic Profile in the Cat Eye. Data derived from Stjernschantz, J. (2001). arvojournals.org
Influence of Substituents in the Cyclopentane (B165970) Ring on Pharmacological Activity
The cyclopentane ring is a central feature of prostaglandins (B1171923), and substituents on this ring play a crucial role in determining their pharmacological activity. PGF2α analogues typically possess two hydroxyl groups on the cyclopentane ring that are in a cis configuration relative to the ring, and two side chains that are in a trans configuration to each other.
Modifications to the substituents on the cyclopentane ring can lead to compounds with altered receptor selectivity and potency. For example, early studies with two epimers of PGF2α-isopropyl ester, namely PGF2β-IE (an epimer at the C-9 hydroxyl group) and 11-epi-PGF2α-IE (an epimer at the C-11 hydroxyl group), revealed a distinct separation of biological effects. arvojournals.org In cats, PGF2β-IE was found to reduce intraocular pressure with no miotic effect, whereas 11-epi-PGF2α-IE was a potent miotic with little effect on intraocular pressure. arvojournals.org This demonstrates that the stereochemistry of the hydroxyl groups on the cyclopentane ring is critical for receptor interaction and subsequent biological response.
Furthermore, the carboxylic acid group of the α-chain (upper side-chain) is essential for optimal binding to the FP receptor. nih.gov When this group is replaced by larger moieties, even those with a similar pKa such as acylsulfonamide and tetrazole, there is a substantial decrease in binding affinity. nih.gov
The table below presents binding and functional data for various PGF2α analogues with modifications in the cyclopentane ring, highlighting the impact of these changes on receptor activity.
Table 2: Binding and Excitatory Receptor Functional Data for PGF2α Analogs with Cyclopentane Ring Modifications. Data derived from Kaddour, H. et al. (2015). researchgate.net
Cellular and Molecular Mechanisms of Action in Research Models
Intracellular Signaling Pathways Activated by 15-methyl-15R-PGF2alpha and its Analogs
The activation of prostanoid receptors by their ligands, including this compound and its analogs, initiates a series of intracellular signaling cascades that are crucial for their biological effects. These pathways involve the activation of various enzymes and the mobilization of second messengers.
Prostaglandin (B15479496) F2α (PGF2α) and its analogs, upon binding to the FP prostanoid receptor, a G-protein coupled receptor (GPCR), primarily activate the Gq protein subunit. jst.go.jp This activation leads to the stimulation of phospholipase C (PLC). jst.go.jpd-nb.info PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
The primary role of IP3 is to bind to its receptors on the endoplasmic reticulum, which triggers the release of stored intracellular calcium (Ca2+) into the cytoplasm. jst.go.jpnih.govoup.com This rapid increase in cytosolic Ca2+ concentration is a key signaling event that can modulate the activity of various downstream proteins, including protein kinases. jst.go.jpnih.gov Studies in NIH-3T3 cells have shown that the PGF2α-induced elevation of intracellular Ca2+ is a critical step for subsequent cellular responses like DNA synthesis. nih.gov This Ca2+ mobilization appears to be independent of extracellular calcium or sodium influx. nih.gov Similarly, an analog, 15R-methyl-PGD2, has been shown to elicit calcium mobilization in human eosinophils. researchgate.net
While the primary pathway for FP receptors involves PLC, some prostaglandin analogs can also modulate the cyclic AMP (cAMP) signaling pathway. For instance, the PGD2 analog, 15R-15-methyl PGD2, acting through the CRTH2/DP2 receptor, has been shown to suppress the activity of cAMP-dependent protein kinase A (PKA). jst.go.jpresearchgate.netjst.go.jp This suppression is achieved by inhibiting the forskolin-mediated increase in PKA activity. researchgate.net A direct consequence of this PKA inhibition is the decreased phosphorylation of key enzymes like hormone-sensitive lipase (B570770) (HSL), which is a crucial regulator of lipolysis. jst.go.jpresearchgate.netjst.go.jp
The mitogen-activated protein kinase (MAPK) cascade, particularly the MEK/ERK 1/2 pathway, is another significant signaling route activated by PGF2α analogs. jst.go.jp Activation of the FP receptor by PGF2α can lead to the phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK1/2. jst.go.jp This pathway is known to play a role in regulating cell differentiation and proliferation. jst.go.jpnih.gov For example, in the context of adipogenesis, the activation of the MEK/ERK 1/2 pathway by PGF2α has been linked to the suppression of adipocyte differentiation. jst.go.jp In other cell types, such as hepatocarcinoma cells, PGF2α has also been observed to induce the phosphorylation of ERK. d-nb.info
The signaling cascades initiated by this compound and its analogs ultimately converge on the nucleus to regulate gene transcription and protein expression. The activation of pathways like MEK/ERK and the modulation of transcription factors are key to these effects.
Research has shown that PGF2α can influence the expression of various proteins by modulating the activity of specific transcription factors. For example, PGF2α has been found to suppress the expression of the steroidogenic acute regulatory (StAR) protein. nih.gov This is achieved by enhancing the expression of the transcription factor Yin Yang 1 (YY1), which then binds to the StAR promoter and recruits histone deacetylase 1 (HDAC1), leading to the repression of StAR gene transcription. nih.gov Conversely, analogs like 15R-15-methyl PGD2 have been shown to enhance the expression of adipogenic and lipogenic genes. jst.go.jpresearchgate.net
The activation of transcription can also be influenced by nuclear receptors. Some prostaglandin metabolites, such as 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), are known ligands for peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. jst.go.jpjst.go.jp
Functional Consequences on Cellular Processes in In Vitro Models
The activation of the aforementioned signaling pathways by this compound and its analogs leads to distinct functional outcomes in various cell types, particularly in the regulation of metabolic processes like adipogenesis and lipogenesis.
In vitro studies using adipocyte cell lines, such as 3T3-L1 cells, have provided significant insights into the role of prostaglandin analogs in fat cell development and lipid metabolism. The PGD2 analog, 15R-15-methyl PGD2, which acts as a selective agonist for the CRTH2/DP2 receptor, has been shown to promote adipogenesis and lipogenesis. jst.go.jpresearchgate.netjst.go.jp
Specifically, treatment of 3T3-L1 cells with 15R-15-methyl PGD2 leads to an increase in the mRNA levels of genes involved in both adipogenesis (the process of preadipocyte differentiation into mature adipocytes) and lipogenesis (the synthesis of fatty acids and triglycerides). researchgate.net This compound also enhances the accumulation of intracellular lipids. jst.go.jp Furthermore, by inhibiting PKA-mediated phosphorylation of hormone-sensitive lipase (HSL), 15R-15-methyl PGD2 effectively decreases the breakdown of stored fats (lipolysis), as evidenced by reduced glycerol (B35011) release. jst.go.jpresearchgate.net
Table 1: Summary of Research Findings on the Cellular Effects of this compound Analogs
| Analog | Cell Line/Model | Signaling Pathway Affected | Functional Outcome | Reference |
|---|---|---|---|---|
| 15R-15-methyl PGD2 | 3T3-L1 adipocytes | Inhibition of cAMP/PKA pathway | Decreased lipolysis (reduced glycerol release) | jst.go.jpresearchgate.netjst.go.jp |
| 15R-15-methyl PGD2 | 3T3-L1 adipocytes | Upregulation of adipogenic and lipogenic genes | Enhanced adipogenesis and lipogenesis | jst.go.jpresearchgate.net |
| PGF2α | NIH-3T3 cells | Activation of Phospholipase C and Ca2+ mobilization | Stimulation of DNA synthesis | nih.gov |
| PGF2α | Adipocytes | Activation of MEK/ERK 1/2 pathway | Suppression of adipocyte differentiation | jst.go.jp |
| PGF2α | Cultured luteal cells | Induction of Yin Yang 1 (YY1) protein | Suppression of StAR protein expression | nih.gov |
| 15R-methyl-PGD2 | Human eosinophils | Calcium mobilization | Cell migration and activation | researchgate.net |
This compound: A Detailed Look at its Cellular and Molecular Mechanisms
A comprehensive examination of the cellular and molecular interactions of the synthetic prostaglandin analogue, this compound, reveals its significant impact on various physiological processes. This article focuses on its effects on uterine smooth muscle, lipid accumulation, neural pathways, and cellular signaling in controlled experimental settings.
Effects on Uterine Smooth Muscle Cell Contractions in Experimental Settings
This compound, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent stimulator of myometrial contractions. drreddys.caslideshare.net Its mechanism of action involves binding to prostaglandin F receptors on uterine muscle cells, which triggers a cascade of intracellular events. patsnap.com This binding leads to increased intracellular calcium levels, a critical factor for muscle contraction. patsnap.comnih.gov The elevation in calcium concentration is achieved through two primary pathways: the release of calcium from intracellular stores within the muscle cells and the promotion of extracellular calcium influx across the cell membrane. patsnap.com This surge in intracellular calcium facilitates the interaction between actin and myosin, the proteins responsible for muscle contraction, resulting in more forceful and rhythmic uterine contractions. patsnap.com
Studies have demonstrated that this compound is significantly more potent than its natural counterpart, PGF2α. In fact, on a microgram basis, it is considered to be 10 to 20 times more potent. nih.gov The methylation at the C-15 position makes the compound resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase, which contributes to its longer duration of action compared to naturally occurring prostaglandins (B1171923). nih.govtaltech.ee This enhanced and sustained contractile effect is a key characteristic of its action on uterine smooth muscle. drreddys.ca
In laboratory settings, the application of this compound to uterine smooth muscle strips from pregnant women, even those refractory to PGF2α, elicited a contractile response, albeit a small one in some in vitro studies. nih.gov However, its potent uterotonic activity has been consistently observed in various experimental models, leading to its investigation for clinical applications in obstetrics. nih.govwho.intresearchgate.net
| Compound | Mechanism | Effect on Uterine Smooth Muscle | Potency Comparison |
|---|---|---|---|
| This compound | Binds to prostaglandin F receptors, increases intracellular calcium via release from stores and influx. | Induces strong, sustained contractions. | 10-20 times more potent than PGF2α. nih.gov |
| PGF2α | Binds to prostaglandin F receptors, increases intracellular calcium. | Induces contractions. | Less potent and has a shorter duration of action than its 15-methyl analogue. |
Influence on Intracellular Lipid Accumulation
Research has indicated that prostaglandins, including analogues of PGF2α, can influence lipid metabolism. jst.go.jpjst.go.jp While the direct effects of this compound on intracellular lipid accumulation are not as extensively studied as its uterotonic properties, the broader family of prostaglandins has been shown to play a role in adipogenesis and lipid storage. jst.go.jpjst.go.jp
For instance, prostaglandin D2 (PGD2), another member of the prostaglandin family, enhances the accumulation of intracellular lipids in adipocytes. jst.go.jp This effect is mediated through specific receptors and involves the modulation of gene expression related to adipogenesis and lipogenesis. jst.go.jp While PGF2α and its analogues act on different receptors, this highlights the potential for prostaglandins to regulate lipid metabolism.
Cancer cells exhibit altered lipid metabolism, and this can contribute to their growth and resistance to therapies. nih.govmdpi.commdpi.com The intricate relationship between lipid metabolism and cellular processes suggests that the effects of compounds like this compound on lipid accumulation could have broader implications beyond their primary recognized functions. Further research is necessary to specifically elucidate the influence of this compound on intracellular lipid accumulation in various cell types.
Modulation of GABAA Receptor Currents
Emerging research has pointed towards an interaction between certain prostaglandins and the GABAergic system. Specifically, the (15R)-epimer of a prostaglandin A2 analogue has been found to significantly reduce GABA-induced currents through GABAA receptors. researchgate.net GABAA receptors are major inhibitory neurotransmitter receptors in the central nervous system, and their modulation can have significant effects on neuronal excitability. nih.govnih.gov
Positive allosteric modulators of GABAA receptors increase the effect of GABA, leading to a more pronounced inhibitory signal. wikipedia.org The finding that a prostaglandin analogue can decrease GABA-induced currents suggests a potential antagonistic or negative modulatory effect at the GABAA receptor. researchgate.net While this research was not conducted with this compound itself, it opens up an avenue for investigating whether this compound or its metabolites might also interact with GABAA receptors, potentially influencing neuronal activity. The specificity of this interaction, with the (15S)-epimer showing no significant effect, underscores the stereospecificity of such molecular interactions. researchgate.net
Effects on Cytosolic Ca2+ Flux in Cultured Cells
The primary mechanism of action of this compound in stimulating uterine contractions is its ability to increase intracellular calcium (Ca2+) concentrations. patsnap.comnih.gov This effect is not limited to uterine smooth muscle cells. In various cultured cell types, activation of the prostaglandin F receptor (FP receptor) by its agonists, including PGF2α and its analogues, leads to a rapid and significant elevation of cytosolic Ca2+. nih.govnih.gov
This increase in intracellular Ca2+ is a result of the activation of the phospholipase C pathway, which leads to the generation of inositol trisphosphate (IP3). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. nih.gov Studies using selective agonists have confirmed that this Ca2+ flux is a key downstream signaling event following FP receptor activation. researchgate.net For example, in LAD2 cells, a human mast cell line, a selective DP2 receptor agonist, 15R-15-methyl PGD2, induced a dose-dependent cytosolic Ca2+ flux. researchgate.net While this is a different prostaglandin and receptor, it illustrates the common signaling pathway involving Ca2+ mobilization that is shared among prostaglandin receptors.
| Cell Type | Agonist | Effect on Cytosolic Ca2+ | Signaling Pathway |
|---|---|---|---|
| Bovine Luteal Cells | PGF2α | Rapid and concentration-dependent increase. nih.gov | Phospholipase C-IP3 pathway. nih.gov |
| LAD2 Cells (Mast Cells) | 15R-15-methyl PGD2 (DP2 Agonist) | Dose-dependent flux. researchgate.net | Gαi mediated. researchgate.net |
| Human Myometrial Cells | PGF2α | Elevation of intracellular calcium concentration. nih.gov | FP receptor activation. nih.gov |
Endogenous Prostaglandin Production in Endometrial Cell Cultures
The regulation of prostaglandin synthesis is a complex process involving feedback mechanisms. In endometrial cell cultures, the introduction of exogenous prostaglandins can influence the production of endogenous prostaglandins. PGF2α has been shown to increase the activation of the p65 subunit of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). frontiersin.org COX-2 is a key enzyme in the synthesis of prostaglandins. frontiersin.org
Therefore, treatment of myometrial cells with PGF2α can lead to an increased transcription and protein level of COX-2, which in turn could lead to an increased production of endogenous prostaglandins. frontiersin.org This suggests a positive feedback loop where an initial prostaglandin signal can amplify the inflammatory and contractile response by stimulating further prostaglandin synthesis. While specific studies on the effect of this compound on endogenous prostaglandin production in endometrial cells are limited, its action as a potent PGF2α analogue suggests it would likely participate in similar feedback mechanisms.
Biological Roles and Experimental Studies in Animal Models
Research on Reproductive System Regulation in Animal Models
The regulation of the reproductive system, particularly the control of luteal function and uterine dynamics, has been a major focus of research for PGF2alpha analogues.
The compound 15-methyl-15R-PGF2alpha is a stereoisomer of the more biologically active 15(S)-15-methyl-PGF2alpha (Carboprost). Research indicates that the 15R isomer itself is an inactive prodrug. caymanchem.combiocat.com Its biological activity is dependent on its conversion to the active 15(S) isomer through a process of acid-catalyzed epimerization, which can occur in the low pH environment of the stomach. caymanchem.combiocat.commedchemexpress.com
The active 15(S) isomer is a potent luteolytic agent, meaning it induces the regression of the corpus luteum. caymanchem.com In non-pregnant rhesus monkeys, administration of the 15(S) isomer leads to a rapid and significant decrease in serum progesterone (B1679170) concentrations, a key indicator of luteolysis. caymanchem.combertin-bioreagent.com Studies have demonstrated that while the 15(S)-isomer effectively induces luteolysis in rhesus monkeys, the 15(R)-isomer does not exhibit this activity. caymanchem.com This luteolytic action is central to its effects on the reproductive cycle.
Table 1: Effect of 15(S)-15-methyl-PGF2alpha (Carboprost) on Progesterone Levels in Rhesus Monkeys
| Animal Model | Observation | Outcome | Reference |
| Rhesus Monkey | Administration of the methyl ester of Carboprost (B24374). | Serum progesterone fell to 12% of pretreatment values within 24 hours. | medchemexpress.com |
| Rhesus Monkey | Intramuscular injection of 15(S)-15-methyl PGF2α. | Induces luteolysis and reduces serum progesterone concentrations. | caymanchem.combertin-bioreagent.com |
The biologically active form, 15(S)-15-methyl-PGF2alpha, is a potent uterine stimulant, or uterotonic agent. caymanchem.combertin-bioreagent.com It acts directly on the myometrium (the smooth muscle of the uterus) to stimulate contractions. simsrc.edu.indrugbank.com This activity is similar to the contractions observed during natural labor at term. simsrc.edu.in
Studies in animal models, including rats and baboons, have confirmed this strong uterotonic effect. Research has shown that the uterine response to 15-methyl-PGF2alpha is maintained even when the response to oxytocin, another potent uterine stimulant, is inhibited. bertin-bioreagent.com The addition of a methyl group at the C-15 position makes the compound more resistant to metabolic degradation, resulting in a longer duration of action compared to the naturally occurring PGF2alpha. hres.ca
Ocular Physiological Effects and Intraocular Pressure Regulation Research
Analogues of prostaglandin (B15479496) F2alpha are well-established as potent ocular hypotensive agents. Research in animal models has been fundamental in understanding the mechanisms behind their ability to lower intraocular pressure (IOP).
Topical application of PGF2alpha and its analogues, including the class to which 15-methyl-PGF2alpha belongs, effectively lowers IOP in animal models such as rabbits and monkeys. researchgate.net The primary mechanism for this pressure reduction is a significant increase in the uveoscleral outflow of aqueous humor. caymanchem.com The uveoscleral pathway is a route of aqueous humor drainage through the ciliary muscle and sclera, independent of the conventional trabecular meshwork pathway.
The increased outflow is believed to result from the remodeling of the extracellular matrix within the ciliary muscle and adjacent scleral tissues. caymanchem.com PGF2alpha analogues can increase the biosynthesis of certain matrix metalloproteinases (MMPs), enzymes that break down extracellular matrix components like collagen. caymanchem.com This enzymatic activity leads to a reduction in the amount of extracellular matrix, widening the spaces within the ciliary muscle and reducing resistance to aqueous humor drainage. caymanchem.com
Detailed studies on aqueous humor dynamics in cynomolgus monkeys have provided further insight into the action of PGF2alpha analogues. nih.gov This research confirms that the potent ocular hypotensive effect is not due to an increase in the conventional (trabecular) outflow facility or a decrease in the rate of aqueous humor formation. nih.gov In fact, some studies suggest that aqueous humor formation might even increase slightly. nih.gov The observed reduction in IOP is therefore attributed almost entirely to the enhanced drainage through the uveoscleral pathway. nih.gov Similarly, in rabbit eyes, PGF2alpha was found to significantly increase uveoscleral outflow. researchgate.net
Table 2: Summary of PGF2alpha Analogue Effects on Aqueous Humor Dynamics in Animal Models
| Parameter | Animal Model | Observed Effect | Reference |
| Intraocular Pressure (IOP) | Cynomolgus Monkey | Significant reduction (40-50%). | nih.gov |
| Uveoscleral Outflow | Cynomolgus Monkey | Increased; identified as the probable mechanism for IOP reduction. | nih.gov |
| Uveoscleral Outflow | Rabbit | Increased by 49% in treated eyes compared to controls. | researchgate.net |
| Conventional Outflow | Cynomolgus Monkey | No demonstrable increase. | nih.gov |
| Aqueous Humor Formation | Cynomolgus Monkey | No decrease demonstrated; may have slightly increased. | nih.gov |
Metabolism and Biotransformation in Biological Systems
A key structural feature of this compound and its 15S isomer is the methyl group at the C-15 position. This modification is critical to its metabolic stability and prolonged duration of action. bertin-bioreagent.comhres.ca Natural prostaglandins (B1171923) are rapidly inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at C-15. nih.gov The presence of the methyl group at this position sterically hinders and blocks the action of 15-PGDH, making the compound resistant to this primary catabolic pathway. nih.govpdr.net
As previously mentioned, the 15R isomer functions as a prodrug, undergoing acid-catalyzed epimerization to the biologically active 15S isomer. caymanchem.combiocat.com Esterified forms of the compound, such as the isopropyl or ethyl amide versions, are also considered prodrugs that are more lipophilic. biocat.comcaymanchem.com These ester or amide linkages are typically hydrolyzed by esterases in tissues like the cornea to release the active free acid. biocat.comcaymanchem.com
While resistant to 15-PGDH, the compound does undergo other metabolic transformations, although at a slower rate than natural PGF2alpha. nih.gov Studies in cynomolgus monkeys have shown that metabolism occurs via omega-oxidation (at the opposite end of the molecule) and that degradation by beta-oxidation is delayed. nih.gov A notable portion of the compound is excreted unchanged in the urine and feces of monkeys, highlighting its relative resistance to degradation. nih.gov
Enzymatic Metabolism of this compound and its Derivatives
The introduction of a methyl group at the C-15 position of prostaglandin F2alpha (PGF2α) creates a significant steric hindrance that effectively blocks oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). taltech.eegoogle.com This enzyme is a key component in the catabolism of natural prostaglandins, converting them into their largely inactive 15-keto metabolites. google.comarvojournals.org By circumventing this primary inactivation pathway, 15-methylated prostaglandins, including the 15R epimer, exhibit a prolonged biological half-life and enhanced potency in vivo. taltech.eeresearchgate.net
Identification of Conversion Pathways and Metabolites (e.g., 13,14-dihydro-15-keto-PGF2a)
While the 15-methyl group protects the compound from oxidation at the C-15 position, other metabolic pathways are still active. The primary metabolite of the parent compound, PGF2α, in humans and other species is initially 15-keto-13,14-dihydro-PGF2α. nih.govcaymanchem.com This metabolite is formed through the action of 15-PGDH followed by reduction of the C-13,14 double bond. nih.gov The measurement of 15-keto-13,14-dihydro-PGF2α in plasma serves as a reliable marker for the in vivo production of PGF2α. caymanchem.com Although this compound itself is resistant to 15-PGDH, its structural similarity to endogenous prostaglandins suggests that it may undergo other metabolic transformations, such as beta-oxidation of the carboxylic acid side chain. nih.gov
Influence of Epimerization on Biological Activity in vivo
The stereochemistry at the C-15 position is a critical determinant of the biological activity of prostaglandins. The naturally occurring and more biologically potent form is the 15S epimer. medchemexpress.com The 15R epimer, this compound, is considered an inactive prodrug. medchemexpress.com However, it can undergo acid-catalyzed epimerization in the acidic environment of the stomach to the active 15S form. researchgate.netmedchemexpress.com This conversion from the 15R to the 15S configuration is essential for its biological effects when administered orally. researchgate.net In contrast, when administered via routes that bypass the gastric environment, the 15R epimer shows little to no activity. researchgate.net For instance, in rhesus monkeys, the 15S-isomer induces luteolysis, whereas the 15R-isomer does not. medchemexpress.commedchemexpress.com
Comparative Studies with Endogenous Prostaglandins and Other Analogs in Animal Models
In comparative studies, 15-methyl PGF2α has demonstrated significantly increased luteolytic potency compared to the parent PGF2α. taltech.ee This enhanced activity is attributed to its resistance to metabolic inactivation. taltech.ee Studies in heifers have shown that 15-methyl-PGF2α is effective in inducing luteolysis and estrus, with a profile similar to other PGF2α analogues. nih.gov Interestingly, administration of 15-methyl-PGF2α was followed by an endogenous release of PGF2α, as measured by its main circulating metabolite. nih.gov
Other synthetic prostaglandin analogs have been developed with modifications to enhance stability and selectivity. For example, saturation of the 13,14-double bond in some analogs improves chemical stability. arvojournals.org Cloprostenol, another PGF2α analog, also exhibits potent luteolytic activity. taltech.eeoup.com Comparative studies help to delineate the structure-activity relationships that govern the efficacy and side-effect profiles of these compounds.
Role in Calcium Homeostasis and Calcitriol (B1668218) Synthesis in Animal Models
The direct role of this compound in calcium homeostasis and calcitriol synthesis has not been extensively detailed in the available research. However, the broader family of prostaglandins can influence ion transport and hormonal regulation. The regulation of calcium and phosphate (B84403) is a complex process primarily managed by parathyroid hormone (PTH), calcitonin, and calcitriol (the active form of Vitamin D). msdvetmanual.comebm-journal.org Calcitriol synthesis in the kidneys is tightly regulated by PTH, serum calcium, and phosphate levels. ebm-journal.orgmdpi.com PTH stimulates the production of calcitriol in response to low serum calcium. ebm-journal.orgmdpi.com While a direct link between this compound and calcitriol synthesis has not been established, prostaglandins are known to be involved in a wide array of physiological processes, and further research may elucidate potential interactions with the endocrine pathways governing mineral homeostasis. Genetically modified mouse models have been instrumental in understanding the actions of calcitriol and its receptor in regulating mineral metabolism. nih.gov
Interactive Data Table: Prostaglandin Analogs and Their Investigated Effects
| Compound | Key Investigated Effect(s) | Animal Model(s) |
| This compound | Inactive prodrug, converted to active 15S form. medchemexpress.com | Rhesus Monkey medchemexpress.commedchemexpress.com |
| 15-methyl-PGF2α (Carboprost) | Luteolysis, induction of estrus. taltech.eenih.gov | Heifer nih.gov |
| PGF2α (Dinoprost) | Luteolysis, uterine contraction. nih.gov | General |
| Cloprostenol | Luteolytic agent. taltech.eeoup.com | General |
| 13,14-dihydro-15-keto-PGF2α | Metabolite of PGF2α, marker of in vivo production. caymanchem.com | Human, Pig nih.gov |
Advanced Research Methodologies and Analytical Techniques
In Vitro Cellular and Tissue Culture Models for Mechanistic Investigations
In vitro models are fundamental for dissecting the molecular and cellular mechanisms of 15-methyl-15R-PGF2alpha at a foundational level. These systems allow for controlled experiments that can isolate specific cellular responses to the compound.
Cell Line Selection and Culture Conditions for Prostanoid Research
The selection of appropriate cell lines is critical for relevant and reproducible prostanoid research. Human embryonic kidney (HEK) 293 cells are frequently used due to their robust growth characteristics and high transfectability, making them ideal for expressing specific prostanoid receptors. revvity.comresearchgate.net For instance, stable cell lines expressing the human prostanoid FP receptor have been established in HEK293(EBNA) cells to study ligand binding and receptor activation. researchgate.net Another common cell line is the 1321N1 human astrocytoma line, which has been utilized to create stable transfectants expressing the human prostanoid FP receptor for studying receptor-ligand interactions. revvity.com
Culture conditions are meticulously controlled to ensure cell viability and responsiveness. Typically, cells are maintained in standard culture media such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics. plos.orgahajournals.orgplos.org The cells are cultured at 37°C in a humidified atmosphere with 5% CO2. ahajournals.orgplos.orgoup.com For specific experiments, such as studying the effects of prostaglandins (B1171923) on cell proliferation, the serum concentration may be altered. plos.org To avoid interference from endogenous prostanoids, cells are often pre-treated with a cyclooxygenase (COX) inhibitor like indomethacin. plos.org
Interactive Data Table: Commonly Used Cell Lines in Prostanoid Research
| Cell Line | Host Organism | Common Applications in Prostanoid Research |
| HEK293 | Human | Stable expression of recombinant prostanoid receptors (e.g., EP4, FP) for binding and functional assays. revvity.comresearchgate.netarizona.edu |
| 1321N1 | Human | Stable expression of the human Prostanoid FP receptor for characterization of ligand binding and functional responses. revvity.com |
| A7r5 | Rat | Studying the effects of FP receptor agonists and antagonists on intracellular signaling pathways. researchgate.net |
| hTSCs | Human | Investigating the biphasic effects of prostaglandins on stem cell proliferation and differentiation. plos.org |
Primary Cell Cultures and Tissue Explants for Endogenous Prostaglandin (B15479496) Production Studies
Primary cell cultures and tissue explants offer a more physiologically relevant system for studying endogenous prostaglandin production as they retain many of the characteristics of the original tissue. plos.org
Primary cultures of various cell types, including porcine aortic endothelial cells, human endometrial cells, and neonatal mouse calvarial cells, have been used to investigate prostaglandin synthesis. nih.govuq.edu.aunih.gov The isolation of these cells often involves enzymatic digestion of the source tissue. nih.gov For example, human tendon stem/progenitor cells (hTSCs) are isolated by digesting tendon tissue with collagenase and dispase. plos.org Culture conditions for primary cells are similar to those for cell lines, often using DMEM with FBS and antibiotics. aacrjournals.org
In Vivo Animal Models for Pharmacological and Physiological Studies
In vivo animal models are indispensable for understanding the systemic effects, pharmacokinetics, and physiological relevance of this compound.
Selection of Appropriate Animal Species for Specific Research Questions
The choice of animal model is dictated by the specific research question. For studying the luteolytic effects of PGF2α and its analogs, sheep and monkeys (specifically Macaca fascicularis) have been used. nih.gov Rats, particularly Sprague-Dawley rats, are often employed to investigate the effects of prostaglandin analogs on the male reproductive system and hormone levels. nih.gov Mice, such as the C57BL/6 strain, are utilized in studies examining the effects of PGF2α analogs on hair growth and melanogenesis. researchgate.net For reproductive studies in livestock, cows, pigs, and mares are common models. researchgate.net The selection of these species is often based on their physiological similarities to humans in the system being studied or their economic importance in veterinary medicine.
Techniques for Administering and Monitoring Compound Effects in Animal Studies
Various administration routes are used in animal studies to mimic potential clinical applications or to target specific tissues. Intramuscular injection is a common method for systemic administration in larger animals like cows, pigs, and mares. researchgate.netmdpi.com In smaller animals like rats, compounds can be delivered via silastic discs implanted subcutaneously for sustained release. nih.gov For localized effects, direct injection into specific sites such as the ischiorectal fossa in cattle or intranasal administration in mice have been explored. plos.orgnih.gov
Monitoring the effects of the compound involves a range of techniques. Blood samples are frequently collected to measure hormone concentrations, such as testosterone, luteinizing hormone, and follicle-stimulating hormone, using radioimmunoassays. nih.gov Physiological responses like uterine contractions can be recorded in vivo. nih.gov In studies on cerebrospinal fluid dynamics, tracer recovery from nasal mucosa is measured to assess outflow. plos.org For reproductive studies, luteolysis is monitored by measuring serum progesterone (B1679170) concentrations, and estrus is observed behaviorally. nih.gov
Advanced Analytical Techniques for Compound and Metabolite Quantification
Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the cornerstone analytical techniques. researchgate.net
HPLC, often coupled with ultraviolet (UV) or diode array detection, is widely used for the separation and quantification of prostaglandin analogs in pharmaceutical formulations and biological samples. researchgate.net Reversed-phase HPLC with C18 columns is a common approach. researchgate.net For enhanced sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS/MS) is increasingly employed, particularly for analyzing complex biological samples like serum and tissue extracts. rsc.org
GC-MS is another powerful technique, especially for the analysis of volatile derivatives of prostaglandins. researchgate.net It is often used in combination with stable isotope dilution methods for precise quantification of prostaglandins and their metabolites in plasma and urine. researchgate.netnih.gov For example, a stable isotope dilution GC-MS method has been developed for the measurement of PGF2α in plasma with a detection limit in the picogram per milliliter range. researchgate.net
Enzyme-linked immunosorbent assays (ELISAs) are also utilized for the quantification of specific prostaglandins and their metabolites in biological fluids, offering a high-throughput and sensitive method. plos.orgmedrxiv.org
Interactive Data Table: Analytical Techniques for Prostaglandin Analysis
| Technique | Principle | Common Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Quantification of prostaglandin analogs in pharmaceutical raw materials and formulations. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Measurement of prostaglandin metabolites in plasma and urine, often with stable isotope dilution for high accuracy. researchgate.netnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC coupled with highly sensitive and specific detection by tandem MS. | Metabolomics analysis of arachidonic acid pathways in clinical samples. rsc.org |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody reaction for specific quantification. | Measurement of prostaglandin metabolites in urine and other biological fluids. plos.orgmedrxiv.org |
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Degradation Products
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its related compounds. Its high resolution and sensitivity make it ideal for separating and quantifying the parent compound from its degradation products and other related substances in various matrices.
Research has utilized HPLC to determine the acid-catalyzed degradation products of the methyl ester of this compound. caymanchem.com One study focused on the degradation of its stereoisomer, 15(S)-15-methyl-PGF2α (Carboprost), under acidic conditions, which is relevant as the 15(R) epimer can be converted to the active 15(S) isomer. researchgate.net In acidic aqueous solutions, 15(S)-15-methyl-PGF2α was found to undergo epimerization to its 15(R) form, as well as dehydration and solvolysis, leading to a variety of degradation products. researchgate.net These studies are critical for understanding the stability of the compound and for the development of stable pharmaceutical formulations.
For instance, the acid-catalyzed epimerization of 15(R)-15-methyl PGF2α methyl ester and subsequent hydrolysis converts it to the active 15(S)-15-methyl PGF2α. caymanchem.com HPLC methods are essential for monitoring this conversion and for quantifying the different isomers and degradation products that may form during storage or under physiological conditions. caymanchem.comcaymanchem.com
A typical HPLC method for prostaglandin analysis involves a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com Detection is often achieved using ultraviolet (UV) absorbance at a low wavelength, as most prostaglandins lack a strong chromophore. mdpi.com
Table 1: HPLC Applications in 15-methyl-PGF2alpha Research
| Application | Key Findings | References |
| Degradation Product Analysis | Identified acid-catalyzed degradation products of methyl carboprost (B24374). | caymanchem.com |
| Isomer Separation | HPLC can separate the 15(R) and 15(S) epimers of 15-methyl-PGF2alpha. | researchgate.net |
| Stability Studies | Assessed the pH-dependent degradation of the related 15(S)-isomer, providing insights into the stability of the core structure. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of metabolites of this compound in biological samples. nih.govnih.gov This method combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. Due to the low volatility of prostaglandins, a derivatization step is typically required to make them suitable for GC analysis. frontiersin.orgescholarship.org
Studies have employed GC-MS to investigate the metabolism of related PGF2α analogs in both monkeys and humans. nih.gov These investigations revealed that the presence of the 15-methyl group makes the analog resistant to the metabolic action of 15-hydroxyprostaglandin dehydrogenase, a key enzyme in prostaglandin catabolism. nih.gov This resistance to degradation likely contributes to the prolonged pharmacological activity of these analogs. nih.gov
GC-MS has also been instrumental in determining the plasma levels of the methyl ester of 15-methyl-PGF2alpha following different administration routes. nih.gov The high sensitivity of GC-MS allows for the detection of very low concentrations of the compound and its metabolites in plasma, providing crucial pharmacokinetic data. nih.gov Results from these studies have been shown to be in excellent agreement with those obtained by radioimmunoassay. nih.gov
Table 2: GC-MS in the Study of 15-methyl-PGF2alpha and its Analogs
| Application | Key Findings | References |
| Metabolite Identification | Identified metabolites of related PGF2α analogs in urine and feces, showing resistance to 15-hydroxy dehydrogenase. | nih.gov |
| Pharmacokinetic Analysis | Determined plasma concentrations of 15-methyl-PGF2alpha methyl ester after intravenous and vaginal administration. | nih.gov |
| Method Comparison | GC-MS results for plasma levels were comparable to those from radioimmunoassay. | nih.gov |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its analogs. High-resolution proton (¹H) NMR studies have been conducted to determine the complete assignments of the spectra of PGF2α and its C-15 epimer, providing detailed conformational information. nih.gov
These NMR studies, often performed at high field strengths like 500 MHz, utilize techniques such as scalar decoupling and difference Nuclear Overhauser Effect (NOE) spectra. nih.gov This allows for the precise determination of the conformation of the cyclopentane (B165970) ring and the side chains of the prostaglandin molecule in solution. nih.gov Such detailed structural information is vital for understanding how these molecules interact with their receptors.
The synthesis of various prostaglandin analogs, including those with modifications at the C-15 position, often relies on NMR for characterization and to confirm the stereochemistry of the final products. For example, the synthesis of 15-methyl-PGD2-1,9-lactone involves steps where NMR would be critical for verifying the structure of the intermediates and the final lactone.
Radioimmunoassay for Prostaglandin Content Measurement in Experimental Samples
Radioimmunoassay (RIA) is a highly sensitive immunological technique that has been developed for the measurement of (15S)-15-methyl prostaglandin F2alpha in biological samples. nih.gov This method relies on the production of specific antibodies that can bind to the prostaglandin analog. nih.gov
An RIA for (15S)-15-methyl PGF2α was developed using antibodies raised in rabbits immunized with a conjugate of the prostaglandin and bovine serum albumin. nih.gov A tritium-labeled version of the compound was used as a tracer. nih.gov This assay demonstrated high sensitivity, capable of detecting as little as five picograms of the compound in unextracted blood plasma. nih.gov
While the assay showed less than one percent cross-reactivity with endogenous PGF2α, it did exhibit significant affinity for the C-1 methyl ester of 15-methyl PGF2α, making it suitable for measuring this form as well. nih.gov The RIA was successfully used to measure plasma levels in human and monkey studies, with the results showing excellent agreement with those obtained by GC-MS. nih.gov
Computational and Systems Biology Approaches
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to understand the relationship between the chemical structure of a molecule and its biological activity. These methods are valuable in the design and optimization of new drug candidates.
While specific pharmacophore and QSAR studies focusing solely on this compound are not extensively detailed in the provided context, research on inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) provides a relevant framework. niscpr.res.inresearchgate.net Given that 15-methyl-PGF2α analogs are resistant to this enzyme, understanding the pharmacophoric features of 15-PGDH inhibitors can offer insights into the structural modifications that confer this resistance. nih.gov Such studies typically involve generating pharmacophore models based on a set of known inhibitors and then using these models to develop QSAR equations that can predict the activity of new compounds. niscpr.res.inresearchgate.netnih.gov
Furthermore, 4D-QSAR analysis has been applied to CRTh2 (DP2) receptor antagonists, a receptor where a related compound, 15R-methyl-PGD2, acts as a potent agonist. researchgate.net These studies help in identifying the key structural features required for receptor binding and activity.
Gene Expression Analysis and Gene Knockout Studies
Gene expression analysis and gene knockout studies are powerful tools in systems biology that help to elucidate the molecular mechanisms of action of compounds like this compound.
Studies on the effects of PGF2α on the bovine corpus luteum have investigated the expression of numerous genes involved in prostaglandin signaling pathways. nih.gov For example, the expression of the gene for the PGF receptor (PTGFR) and for hydroxyprostaglandin dehydrogenase (HPGD), the enzyme that metabolizes PGF, have been analyzed. nih.gov These studies provide a blueprint for how one might investigate the effects of this compound on gene expression in target tissues.
Gene knockout studies have also been instrumental in understanding the roles of specific receptors. For instance, in studies of adipogenesis, the use of Ptgdr2 (CRTH2/DP2 receptor) gene knockout mice has demonstrated the role of this receptor in lipolysis. jst.go.jp The agonist 15R-15-methyl PGD2 was shown to enhance adipogenic and lipogenic gene expression, and its effects were studied in the context of these knockout models. jst.go.jp Such studies are crucial for dissecting the specific signaling pathways through which prostaglandin analogs exert their effects.
Protein Interaction and Signal Transduction Assays
The biological activity of this compound, a synthetic analogue of Prostaglandin F2alpha (PGF2α), is initiated through its interaction with specific cell surface receptors, which triggers a cascade of intracellular signaling events. Research into these mechanisms relies on a variety of advanced assays to elucidate the molecular interactions and subsequent cellular responses. The primary protein target for the active form of this compound is the Prostaglandin F2alpha receptor, commonly known as the FP receptor. It is important to note that the 15(R) isomer is often considered an inactive prodrug, which can be converted by acid-catalyzed epimerization into the biologically active 15(S)-isomer. caymanchem.commedchemexpress.com
Receptor Binding and Primary Interaction
The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily. mybiosource.commybiosource.com The interaction between a prostaglandin analogue and the FP receptor is the critical first step that dictates the physiological outcome. The binding affinity of prostaglandin analogues to the FP receptor can be quantified using receptor binding assays. Studies comparing the epimers of PGF2α have shown that the 15(R) configuration generally results in a lower binding affinity for the FP receptor compared to the naturally occurring PGF2α and its 15(S) isomers. caymanchem.com For instance, 15(R)-PGF2α exhibits a binding affinity of only 6.7% to ovine luteal cell receptors when compared directly to PGF2α. caymanchem.com
Signal Transduction Pathways
Upon binding of an agonist like the active 15(S)-isomer of 15-methyl-PGF2alpha to the FP receptor, a conformational change is induced in the receptor, leading to the activation of associated G-proteins. The activity of the FP receptor is primarily mediated by Gq proteins, which in turn activate a phosphatidylinositol-calcium second messenger system. mybiosource.comnih.gov
The key steps in the signal transduction cascade are:
G-Protein Activation: The agonist-bound FP receptor activates the Gq class of G-proteins.
Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC). nih.gov
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This elevation of intracellular free calcium is a central event in the signaling pathway. mdpi.com
Downstream Kinase Activation: The increase in intracellular calcium and DAG activates various downstream protein kinases, including protein kinase C (PKC) and other signaling molecules like the extracellular signal-regulated kinase (ERK1/2). nih.gov Research on PGF2α has demonstrated that it can induce ERK1/2 phosphorylation through a pathway involving PLC, protein kinase A (PKA), and the epidermal growth factor receptor (EGFR). nih.gov
The table below summarizes the key proteins involved in the FP receptor signaling pathway.
Table 1: Key Proteins in FP Receptor Signal Transduction
| Protein | Class/Family | Role in Pathway |
|---|---|---|
| FP Receptor (PTGFR) | G-Protein Coupled Receptor | Binds PGF2α and its analogues, initiating the signal. mybiosource.com |
| Gq Protein | Heterotrimeric G-Protein | Couples to the FP receptor and activates Phospholipase C. |
| Phospholipase C (PLC) | Enzyme (Hydrolase) | Catalyzes the formation of IP3 and DAG from PIP2. nih.gov |
| Inositol 1,4,5-trisphosphate (IP3) | Second Messenger | Triggers the release of intracellular calcium stores. nih.gov |
| Extracellular Signal-Regulated Kinase (ERK1/2) | Mitogen-Activated Protein Kinase (MAPK) | A downstream kinase activated by the pathway, involved in regulating cell proliferation and other functions. nih.gov |
| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Its expression can be upregulated via the FP receptor signaling pathway. nih.gov |
Analytical Assays for Studying Signaling
A variety of in vitro assays are employed to investigate the interactions of compounds like this compound with the FP receptor and to dissect the resulting signaling cascade.
Table 2: Research Assays for Protein Interaction and Signal Transduction
| Assay Type | Purpose | Example Application |
|---|---|---|
| Receptor Binding Assays | To determine the binding affinity and selectivity of the compound for the FP receptor. | Comparing the IC50 values of different prostaglandin analogues to displace a radiolabeled ligand from the FP receptor. acs.org |
| Reporter Gene Assays | To measure the transcriptional activation of genes that are downstream of the signaling pathway. | Using a luciferase reporter construct to quantify PGF2α-induced activation of the COX-2 promoter. nih.govcaymanchem.com |
| Calcium Flux Assays | To measure the increase in intracellular calcium concentration following receptor activation. | Detecting cytosolic Ca2+ flux in cells after treatment with a prostaglandin agonist to confirm functional receptor signaling. researchgate.net |
| Enzyme-Linked Immunosorbent Assay (ELISA) | To quantify the amount of a specific protein, such as the FP receptor, in a biological sample. | Using an antibody-based sandwich ELISA to measure the concentration of the human FP receptor in tissue homogenates. mybiosource.commybiosource.com |
| Phosphorylation Assays (e.g., Western Blot) | To detect the activation of specific signaling proteins by identifying their phosphorylation state. | Measuring the time-dependent phosphorylation of ERK1/2 in cells after stimulation with PGF2α. nih.gov |
| Cell-Based Functional Assays | To measure a physiological response in cells or tissues, such as contraction or proliferation. | Assessing the contraction of uterine tissue in response to PGF2α to determine the functional potency of an antagonist. acs.org |
These methodologies provide a comprehensive toolkit for characterizing the molecular pharmacology of this compound and other prostaglandin analogues, from initial receptor binding to the ultimate cellular response.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 15-methyl-15R-PGF2α in laboratory settings, and how can purity be validated?
- Methodological Answer : Synthesis should follow protocols for prostaglandin analogs, using enzymatic or chemical modification of arachidonic acid derivatives. Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), ensuring retention time and spectral matches align with reference standards. Quantify impurities using area-under-the-curve (AUC) analysis .
Q. How do analytical techniques (e.g., NMR, GC/MS) differentiate 15-methyl-15R-PGF2α from its isomers or degradation products?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy can resolve stereochemical differences at the C15 methyl group, while gas chromatography/mass spectrometry (GC/MS) with negative ion chemical ionization (NICI) provides sensitivity for trace detection. Use deuterated internal standards (e.g., 18O-labeled analogs) to distinguish endogenous vs. synthetic compounds .
Q. What experimental models are suitable for studying 15-methyl-15R-PGF2α’s bioactivity, and how should dosage be calibrated?
- Methodological Answer : In vitro assays (e.g., receptor-binding studies using FP prostaglandin receptors) and in vivo rodent models (e.g., uterine contraction or intraocular pressure studies) are common. Dosage should be calibrated using dose-response curves, with normalization to creatinine levels in urinary metabolite studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 15-methyl-15R-PGF2α across studies?
- Methodological Answer : Conduct meta-analyses comparing experimental variables such as:
- Receptor specificity assays (FP vs. EP receptor cross-reactivity).
- Species-specific metabolic pathways (e.g., differences in cytochrome P450 activity).
- Batch-to-batch compound variability (e.g., isomer ratios quantified via chiral chromatography).
Include sensitivity analyses to identify confounding factors .
Q. What strategies are effective for tracking 15-methyl-15R-PGF2α metabolites in complex biological matrices?
- Methodological Answer : Use stable isotope dilution assays (SIDA) with 18O2-labeled internal standards. Purify metabolites via solid-phase extraction (SPE), derivatize with pentafluorobenzyl esters, and analyze via GC/NICI-MS. Validate recovery rates using spiked matrices (e.g., plasma, urine) .
Q. How can the compound’s oxidative stability be experimentally validated under varying physiological conditions?
- Methodological Answer : Perform accelerated stability studies under controlled pH, temperature, and oxygen levels. Monitor degradation via LC-MS/MS, correlating half-life with reactive oxygen species (ROS) scavenger efficacy (e.g., ascorbate, tocopherol). Compare results to structurally related F2-isoprostanes .
Q. What methodological frameworks ensure reproducibility in studies investigating 15-methyl-15R-PGF2α’s role in disease pathways?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. For example:
- Feasibility : Use knockout rodent models to isolate FP receptor contributions.
- Novelty : Combine omics approaches (e.g., lipidomics) to map downstream signaling cascades.
- Ethical : Validate in vitro models (e.g., organoids) before progressing to in vivo trials .
Data Analysis & Interpretation
Q. How should researchers statistically address variability in urinary metabolite levels of 15-methyl-15R-PGF2α across patient cohorts?
- Methodological Answer : Normalize metabolite concentrations to urinary creatinine levels to account for renal function differences. Apply multivariate regression models to adjust for covariates (e.g., age, BMI, comorbidities). Report variability as mean ± 2 SD and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
Q. What validation steps are critical when extrapolating 15-methyl-15R-PGF2α’s effects from animal models to humans?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
